IU1-47

Vue d'ensemble

Description

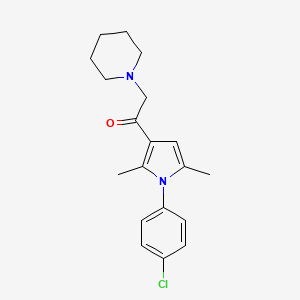

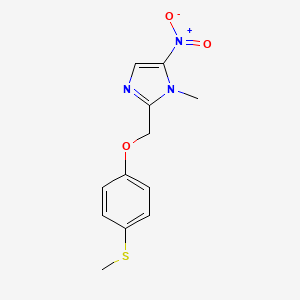

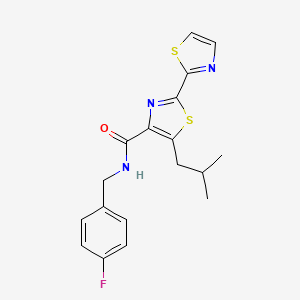

IU1-47 est un inhibiteur puissant et spécifique de l'ubiquitine-protéase spécifique 14 (USP14). Il a une concentration inhibitrice (IC50) de 0,6 micromolaire pour l'USP14 et de 20 micromolaires pour IsoT/USP5 . This compound est connu pour sa capacité à induire la dégradation de la protéine tau dans les neurones cultivés .

Applications De Recherche Scientifique

IU1-47 has several scientific research applications:

Neurodegenerative Diseases: This compound is used to study the degradation of tau protein, which is implicated in neurodegenerative diseases such as Alzheimer’s disease.

Cancer Research: USP14 inhibitors like this compound have shown potential in regulating tumorigenesis by inducing autophagy in lung cancer.

Protein Degradation Studies: This compound is used to investigate the ubiquitin-proteasome system and its role in protein degradation.

Mécanisme D'action

Target of Action

IU1-47, also known as “1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone” or “1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one”, is a potent and specific inhibitor of Ubiquitin-specific protease 14 (USP14) . USP14 is a deubiquitinating enzyme (DUB) associated with proteasomes and plays a dual role in regulating protein degradation . It protects protein substrates from degradation by removing ubiquitin chains from proteasome-bound substrates, while it promotes protein degradation by activating the proteasome .

Mode of Action

This compound interacts with USP14 by binding to the thumb-palm cleft pocket within the catalytic core of USP14, rather than directly inhibiting the catalytic site . This binding prevents the C-terminus of ubiquitin from associating with the active site of USP14, thereby inhibiting its deubiquitinating function .

Biochemical Pathways

USP14 is involved in several canonical signaling pathways, including those related to cancer, neurodegenerative diseases, autophagy, immune responses, and viral infections . By inhibiting USP14, this compound can potentially affect these pathways. For instance, it can disrupt the balance between protein degradation and synthesis, which is crucial in many biological processes .

Pharmacokinetics

The potency of this compound against usp14 is reported to be quite high, with an ic50 of 06 μM . This suggests that this compound may have good bioavailability and can effectively inhibit USP14 at relatively low concentrations.

Result of Action

The inhibition of USP14 by this compound has several effects at the molecular and cellular levels. One notable effect is the induction of tau elimination in cultured neurons . This suggests that this compound could potentially be used in the treatment of neurodegenerative diseases where tau proteins play a significant role .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of cancer, this compound has been shown to significantly decrease lung cell proliferation, migration, and invasion . This suggests that the tumor microenvironment can influence the efficacy of this compound.

Analyse Biochimique

Biochemical Properties

1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it binds to specific receptors, altering their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one on cells are diverse. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one exerts its effects through various mechanisms. It binds to specific receptors, leading to conformational changes that activate or inhibit downstream signaling pathways. Additionally, it can inhibit enzyme activity by binding to the active site, preventing substrate access. This compound also influences gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one vary with different dosages in animal models. At low doses, it can modulate specific signaling pathways without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and neurotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and brain, where it exerts its effects. Additionally, its distribution can be influenced by factors such as pH and the presence of other compounds .

Subcellular Localization

1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Méthodes De Préparation

La synthèse d'IU1-47 implique des méthodes chimiques traditionnelles. L'optimisation et la conception d'IU1 ont conduit à l'identification d'this compound, qui est dix fois plus puissant qu'IU1 . La voie de synthèse implique généralement la préparation de la structure de base suivie de modifications spécifiques du groupe fonctionnel pour améliorer sa puissance et sa sélectivité . Les méthodes de production industrielle ne sont pas largement documentées, mais des services de synthèse personnalisée sont disponibles à des fins de recherche .

Analyse Des Réactions Chimiques

IU1-47 subit principalement des réactions liées à sa fonction inhibitrice sur l'USP14. Il ne présente pas d'activité significative sur l'USP14 libre, mais antagonise l'activité de désubiquitination de l'USP14 in vitro . Le composé stimule la dégradation de la tau via le système ubiquitine-protéasome . Les réactifs et les conditions courants utilisés dans ces réactions comprennent le diméthylsulfoxyde (DMSO) comme solvant, avec des concentrations allant de 3 à 30 micromolaires . Les principaux produits formés à partir de ces réactions comprennent les produits de dégradation de la tau et les espèces de tau phosphorylées .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Maladies neurodégénératives : This compound est utilisé pour étudier la dégradation de la protéine tau, qui est impliquée dans les maladies neurodégénératives telles que la maladie d'Alzheimer.

Recherche sur le cancer : Les inhibiteurs de l'USP14 comme this compound ont montré un potentiel dans la régulation de la tumorigenèse en induisant l'autophagie dans le cancer du poumon.

Études sur la dégradation des protéines : This compound est utilisé pour étudier le système ubiquitine-protéasome et son rôle dans la dégradation des protéines.

Mécanisme d'action

This compound exerce ses effets en inhibant l'USP14, une enzyme de désubiquitination associée aux protéasomes . L'USP14 élimine les chaînes d'ubiquitine des substrats liés au protéasome, les protégeant de la dégradation . This compound se lie à une poche spécifique sur l'USP14, induisant des changements conformationnels qui inhibent sa fonction de désubiquitination . Cette inhibition conduit à la dégradation de la protéine tau et d'autres substrats via le système ubiquitine-protéasome .

Comparaison Avec Des Composés Similaires

IU1-47 fait partie de la série d'inhibiteurs IU1, qui comprend IU1, IU1-206 et IU1-248 . Ces composés partagent une poche de liaison similaire sur l'USP14, mais diffèrent en termes de puissance et de sélectivité . This compound est dix fois plus puissant qu'IU1 et a une sélectivité plus élevée pour l'USP14 que pour IsoT/USP5 . D'autres composés similaires comprennent ML364, P22077 et HBX 41108, qui ciblent également les enzymes de désubiquitination, mais peuvent avoir des profils de sélectivité et des mécanismes d'action différents .

Propriétés

IUPAC Name |

1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-14-12-18(19(23)13-21-10-4-3-5-11-21)15(2)22(14)17-8-6-16(20)7-9-17/h6-9,12H,3-5,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQIPRWKLACSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: IU1-47 functions as a potent and selective inhibitor of the deubiquitinating enzyme USP14 [, , ]. USP14, when associated with the proteasome, can remove ubiquitin tags from protein substrates, thereby rescuing them from degradation. By inhibiting USP14, this compound prevents this rescue and enhances the degradation of specific proteasome substrates.

A: Studies using primary neuronal cultures have shown that this compound accelerates the degradation of various forms of tau protein, including wild-type tau, pathological tau mutants (P301L and P301S), and the A152T variant []. This finding is significant because tau accumulation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Modulating tau degradation through USP14 inhibition could offer a potential therapeutic strategy for these conditions.

A: this compound has been shown to stimulate autophagic flux in primary neurons []. Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and proteins. Additionally, research suggests that USP14 inhibition by this compound may play a role in regulating tumorigenesis, potentially through the induction of autophagy [, ].

A: Yes, researchers have synthesized and characterized 87 variants of IU1, leading to the identification of this compound, which exhibits ten-fold greater potency compared to the original IU1 molecule while retaining specificity for USP14 []. While the specific structural modifications responsible for this potency increase haven't been detailed in the provided abstracts, this highlights the potential for further optimization of the IU1 scaffold to develop even more potent and selective USP14 inhibitors.

ANone: While the research highlights the potential therapeutic benefits of this compound, several questions remain. Further investigation is needed to fully elucidate the long-term effects of USP14 inhibition, potential off-target effects of this compound, and its efficacy in vivo using relevant animal models of neurodegenerative diseases and cancer. Additionally, exploring the druggability of this compound, including its pharmacokinetic properties and potential for formulation, will be crucial for its clinical translation.

- Lee, B. H., et al. "An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons." The Journal of biological chemistry 292.40 (2017): 16524-16535.

- Lee, B. H., et al. "Enhancement of proteasome function in primary neurons 1 An inhibitor of the proteasomal deubiquitinating enzyme USP 14 induces tau elimination in cultured neurons." (2017).

- Park, M., et al. "USP14 Inhibition Regulates Tumorigenesis by Inducing Autophagy in Lung Cancer In Vitro." Biomolecules 11.8 (2021): 1148.

- Park, M., et al. "Abstract 4276: Inhibition of USP14 decrease tumorigenesis via autophagy in lung cancer." Cancer research 79.13 Supplement (2019): 4276-4276.

- Ahmed, M., et al. "Discovery of new promising USP14 inhibitors: computational evaluation of the thumb-palm pocket." Journal of Biomolecular Structure and Dynamics (2022): 1-14.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)